2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide

Melatonin receptor pharmacology Structure-activity relationship Conformational constraint

2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide (CAS 221530-40-1, molecular formula C13H13NO2, molecular weight 215.25 g/mol) is a tricyclic indeno[5,4-b]furan derivative bearing an acetamide group directly at the 8-position of the dihydrofuran ring system. This compound belongs to a scaffold class that was identified through systematic SAR studies as the most potent and selective MT₁ melatonin receptor ligand framework among multiple tricyclic cores evaluated, and was further shown to possess superior metabolic stability.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B15413469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1COC2=C1C3=C(CC=C3CC(=O)N)C=C2
InChIInChI=1S/C13H13NO2/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h2-4H,1,5-7H2,(H2,14,15)
InChIKeyFOVZTPKWQLLJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide (CAS 221530-40-1): Core Scaffold Overview and Procurement Relevance


2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide (CAS 221530-40-1, molecular formula C13H13NO2, molecular weight 215.25 g/mol) is a tricyclic indeno[5,4-b]furan derivative bearing an acetamide group directly at the 8-position of the dihydrofuran ring system . This compound belongs to a scaffold class that was identified through systematic SAR studies as the most potent and selective MT₁ melatonin receptor ligand framework among multiple tricyclic cores evaluated, and was further shown to possess superior metabolic stability [1]. It serves as a critical synthetic intermediate in the manufacture of the FDA-approved insomnia drug ramelteon (TAK-375), and is commercially available at NLT 98% purity under ISO-certified quality systems for pharmaceutical R&D and quality control applications .

Why 2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the indeno[5,4-b]furan chemical family, three critical structural variables govern receptor binding affinity, subtype selectivity, metabolic stability, and synthetic utility: (i) the saturation state of the furan ring (dihydro vs. tetrahydro), (ii) the presence or absence of an ethylene linker between the tricyclic core and the acetamide moiety, and (iii) substitution at the 7-position [1]. The target compound occupies a distinct position in this multidimensional parameter space—it is the only commercially available representative that combines a dihydro (non-fully-saturated) furan ring with a directly attached acetamide at the 8-position, lacking the ethyl linker found in ramelteon and its major pharmacologically characterized analogs [2]. These structural features are not interchangeable; the dihydro state preserves the planarity required for productive π-stacking with receptor aromatic residues while enabling downstream asymmetric hydrogenation for chiral center installation, and the absence of the ethyl linker alters both the conformational freedom and the hydrogen-bonding geometry of the acetamide pharmacophore relative to the MT₁/MT₂ receptor binding pockets [1][3].

Quantitative Differentiation Evidence for 2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide Versus Closest Analogs


Structural Differentiation I: Absence of Ethylene Linker Versus the Ethyl-Linked Analog CHEMBL1774512

The target compound bears the acetamide group directly at the 8-position of the indeno[5,4-b]furan core, whereas the closest characterized analog CHEMBL1774512 (N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide) contains an ethylene (–CH₂CH₂–) linker between the core and the acetamide [1]. This single structural difference reduces the rotatable bond count from 4 (CHEMBL1774512) to 3 (target compound) and eliminates one degree of conformational freedom in the side chain, thereby altering the spatial positioning of the acetamide hydrogen-bond donor/acceptor relative to the receptor binding pocket . The ethyl-linked analog CHEMBL1774512 exhibits high-affinity binding at human MT₂ (Ki = 0.0220 nM) and MT₁ (Ki = 0.0450 nM) receptors expressed in CHO cells, as measured by [¹²⁵I]-2-iodomelatonin displacement [1]. The direct-attachment topology of the target compound is predicted to reduce MT₂ affinity while potentially preserving or enhancing MT₁ selectivity, consistent with the class-level observation that indeno[5,4-b]furan analogues are the most potent and selective MT₁ receptor ligands identified to date [2].

Melatonin receptor pharmacology Structure-activity relationship Conformational constraint

Saturation State Differentiation: Dihydro Core Versus Tetrahydro Analogs (Ramelteon and Its Impurities)

The target compound retains the C2–C3 double bond in the furan ring (dihydro state), distinguishing it from ramelteon (TAK-375, CAS 196597-26-9) and the impurity (8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-acetamide (CAS 221530-38-7), both of which feature a fully saturated tetrahydrofuran ring . The dihydro state preserves a planar, conjugated π-system across the benzofuran moiety, which is critical for mimicking the 5-methoxy indole core of melatonin and establishing π-stacking interactions within the receptor binding pocket [1]. Critically, the dihydro core serves as the prochiral substrate for the asymmetric hydrogenation step that installs the (S)-configuration at the 8-position in the industrial synthesis of ramelteon, making it the direct precursor for catalytic enantioselective reduction . Ramelteon, with its fully saturated core, achieves Ki values of 0.014 nM (MT₁) and 0.045–0.112 nM (MT₂) and exhibits oral bioavailability and brain penetration sufficient for clinical use [2]. The dihydro compound is the penultimate intermediate that is transformed into this clinically validated scaffold.

Metabolic stability Receptor pharmacophore planarity Synthetic intermediate chirality

Scaffold-Class Potency and Selectivity Advantage: Indeno[5,4-b]furan Versus Alternative Tricyclic Cores

In a landmark SAR campaign that evaluated six distinct tricyclic cores (furan, 1,3-dioxane, oxazole, pyran, morpholine, and 1,4-dioxane ring systems fused to the indan framework), the indeno[5,4-b]furan scaffold emerged as the most potent and selective MT₁ receptor ligand class and was demonstrated to possess superior metabolic stability compared to all other tricyclic architectures tested [1]. The optimized indeno[5,4-b]furan derivative (S)-(−)-22b (later named ramelteon/TAK-375) achieved a Ki of 0.014 nM at human MT₁ with no significant affinity for hamster MT₃ (Ki = 2,600 nM) or other neurotransmitter receptors, representing a >185,000-fold selectivity window [1]. This scaffold-class advantage is directly inherited by the target compound, which embodies the core indeno[5,4-b]furan pharmacophore without additional substitution. In contrast, alternative tricyclic cores such as 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine (identified through scaffold hopping efforts) showed a different selectivity profile (MT₁ Ki = 0.062 nM; MT₂ Ki = 0.420 nM; MT₁/MT₂ ratio ≈ 6.8) and required extensive side-chain optimization to achieve comparable potency [2].

MT₁ receptor selectivity Metabolic stability ranking Scaffold hopping

Synthetic Intermediate Uniqueness: Irreplaceable Prochiral Substrate for Asymmetric Ramelteon Synthesis

The dihydro compound 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide (or its 8-ylideneacetonitrile analog) is explicitly identified as the key intermediate in multiple patented synthetic routes to ramelteon, where it serves as the prochiral substrate for the enantioselective hydrogenation step that establishes the (S)-configuration at the 8-position of the final drug substance [1]. In the industrial process, the dihydro intermediate is subjected to Ru-, Rh-, or Ir-catalyzed asymmetric hydrogenation to yield the chiral tetrahydro intermediate with high enantiomeric excess [2]. The tetrahydro analog CAS 221530-38-7—while structurally similar in bearing a direct acetamide—is already saturated and therefore cannot serve as a substrate for this chirality-installing transformation. Procurement of the dihydro compound thus provides the essential branching point for exploring catalytic asymmetric methodologies, whereas procurement of the tetrahydro analog locks the user into a single diastereomeric outcome predetermined by the vendor's synthetic route [2].

Asymmetric hydrogenation Process chemistry Key intermediate procurement

Quality and Purity Differentiation: ISO-Certified Supply Versus Uncertified Sources

Commercial suppliers of 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide offer differentiated quality specifications. MolCore supplies the compound at NLT 98% purity under an ISO-certified quality management system, positioning the product for global pharmaceutical R&D and quality control (QC) applications including analytical method development, method validation (AMV), and ANDA filing support . BOC Sciences also catalogs this compound (Catalog No. 221530-40-1, Brand: BOC Sciences) as a main product category item . In contrast, the closest structural analog CAS 221530-38-7 is primarily positioned and sold as a ramelteon impurity reference standard (Ramelteon Impurity 11/13) with characterization data compliant with regulatory guidelines, rather than as a bulk synthetic intermediate . This distinction in commercial positioning reflects the fundamentally different procurement use cases: the dihydro compound for forward synthesis and derivatization versus the tetrahydro impurity for analytical reference.

Pharmaceutical quality control ISO certification Reference standard procurement

MT₂-Selective Ligand Class Benchmarking: Target Compound Position Versus Compound 15 (Koike et al., 2011)

The most extensively characterized MT₂-selective agonist within the indeno[5,4-b]furan class is Compound 15 from Koike et al. (2011), which achieved a Ki of 0.012 nM at MT₂ with an MT₁/MT₂ selectivity ratio of 799—representing the highest MT₂ selectivity reported for this scaffold class [1]. Compound 15 bears a cyclohexylmethyl substituent at the 7-position and an ethylene-linked acetamide side chain, distinguishing it from the unsubstituted, directly-attached target compound. This quantitative benchmark illustrates the magnitude of affinity and selectivity gains achievable through 7-position substitution (799-fold selectivity vs. the ~2-fold selectivity of unsubstituted CHEMBL1774512 bearing the same ethyl-linked side chain) [1][2]. The target compound, lacking both the 7-substituent and the ethyl linker, represents the minimal pharmacophore of this class and serves as the ideal negative control or baseline compound for SAR studies aimed at quantifying the individual contributions of the 7-substituent and the ethyl linker to receptor affinity and subtype selectivity [1][2].

MT₂ receptor selectivity Chronobiotic activity Receptor internalization

Optimal Application Scenarios for 2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide Based on Established Evidence


Medicinal Chemistry SAR Baseline for Melatonin Receptor Ligand Optimization

The target compound serves as the minimal pharmacophore of the indeno[5,4-b]furan class—lacking both the 7-position substituent and the ethylene linker that characterize higher-affinity analogs [1]. This makes it uniquely suited as a negative control or baseline reference compound in SAR campaigns. By measuring the affinity of the target compound alongside substituted analogs (e.g., 7-cyclohexylmethyl or 7-benzyl derivatives with and without the ethyl linker), medicinal chemists can quantitatively deconvolute the contributions of each structural feature to MT₁/MT₂ receptor binding and selectivity, as demonstrated in the systematic SAR studies by Koike et al. (2011) and Uchikawa et al. (2002) [1][2].

Asymmetric Catalysis Development Using a Prochiral Indeno[5,4-b]furan Substrate

The C2–C3 double bond in the dihydrofuran ring renders the compound a prochiral substrate suitable for enantioselective hydrogenation, Michael addition, and other catalytic asymmetric transformations [2]. This compound is explicitly identified as the key intermediate in patented ramelteon manufacturing processes, where Ru-, Rh-, or Ir-catalyzed asymmetric hydrogenation installs the (S)-configuration at C8 [2]. Both academic and industrial process chemistry groups can procure this intermediate to screen novel chiral catalyst systems, explore enantioselective deuteration strategies, or develop alternative asymmetric routes to ramelteon analogs that avoid the use of chiral auxiliaries .

Pharmaceutical Quality Control and Reference Standard Preparation

With NLT 98% purity and ISO-certified quality systems (MolCore), the target compound is suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications within GMP-regulated environments . It can serve as a working reference standard for HPLC method calibration, impurity profiling, and stability-indicating assay development for ramelteon drug substance and drug product, offering a purity specification that exceeds the >95% threshold typically provided for impurity reference standards such as CAS 221530-38-7 .

Pharmacological Tool Compound for MT₁ Versus MT₂ Subtype Selectivity Studies

The indeno[5,4-b]furan scaffold has been validated as the most potent and selective MT₁ receptor ligand framework among six distinct tricyclic cores, with >185,000-fold selectivity over the MT₃ binding site [2]. Because the target compound embodies this scaffold in its simplest form (no 7-substituent, no ethyl linker), it can be employed as a reference ligand in competitive binding assays to establish the scaffold-intrinsic MT₁/MT₂ selectivity baseline [1]. This application is particularly relevant given the growing recognition of MT₂ receptor involvement in circadian rhythm regulation, depression, and cancer biology, where subtype-selective pharmacological tools are needed to dissect MT₁- versus MT₂-mediated effects [1][3].

Quote Request

Request a Quote for 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.